
N-Methyl-N-(prop-2-yn-1-yl)isoquinoline-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-(prop-2-yn-1-yl)isoquinoline-1-carboxamide: is an organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by the presence of a methyl group, a prop-2-yn-1-yl group, and an isoquinoline-1-carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-N-(prop-2-yn-1-yl)isoquinoline-1-carboxamide typically involves the alkylation of isoquinoline-1-carboxamide with propargyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like toluene under phase-transfer catalysis conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: N-Methyl-N-(prop-2-yn-1-yl)isoquinoline-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-yn-1-yl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an organic solvent like toluene.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted isoquinoline derivatives.
Scientific Research Applications
Chemistry: N-Methyl-N-(prop-2-yn-1-yl)isoquinoline-1-carboxamide is used as a building block in organic synthesis. It is a useful synthon in Sonogashira cross-coupling reactions .
Biology: The compound has potential applications in biological research due to its ability to interact with various biomolecules. It can be used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: this compound and its derivatives are being investigated for their potential therapeutic properties, including anticancer and anti-inflammatory activities .
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and pharmaceuticals. Its unique chemical structure makes it a valuable intermediate in the production of complex organic molecules.
Mechanism of Action
The mechanism of action of N-Methyl-N-(prop-2-yn-1-yl)isoquinoline-1-carboxamide involves its interaction with specific molecular targets. The compound can act as a photosensitizer, generating singlet oxygen and superoxide radicals through energy transfer and single electron transfer pathways . These reactive oxygen species can then interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
- N-Methyl-N-(prop-2-yn-1-yl)aniline
- 4-Methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
- N-(prop-2-yn-1-yl)-o-phenylenediamines
Comparison: N-Methyl-N-(prop-2-yn-1-yl)isoquinoline-1-carboxamide is unique due to its isoquinoline core, which imparts distinct chemical and biological propertiesThe presence of the isoquinoline moiety also differentiates it from simpler compounds like 4-Methyl-N-(prop-2-yn-1-yl)benzenesulfonamide .
Properties
CAS No. |
138202-71-8 |
|---|---|
Molecular Formula |
C14H12N2O |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
N-methyl-N-prop-2-ynylisoquinoline-1-carboxamide |
InChI |
InChI=1S/C14H12N2O/c1-3-10-16(2)14(17)13-12-7-5-4-6-11(12)8-9-15-13/h1,4-9H,10H2,2H3 |
InChI Key |
UPXWOOIMJFMJRU-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC#C)C(=O)C1=NC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}ethan-1-ol](/img/structure/B14267054.png)
![2-Propoxy-2,3-dihydronaphtho[2,3-b]furan-4,9-dione](/img/structure/B14267065.png)
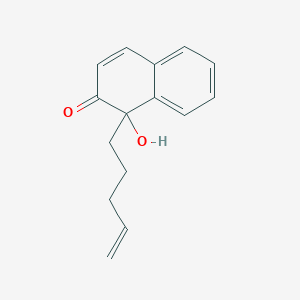
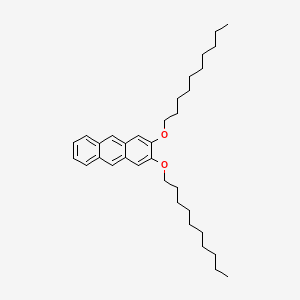
![Ethyl 4-[2-(heptyloxy)ethoxy]benzoate](/img/structure/B14267080.png)
![2-Propenoic acid, 2-methyl-, 2-[2-(2-iodoethoxy)ethoxy]ethyl ester](/img/structure/B14267088.png)

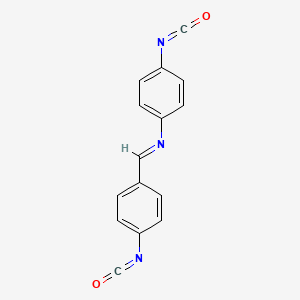
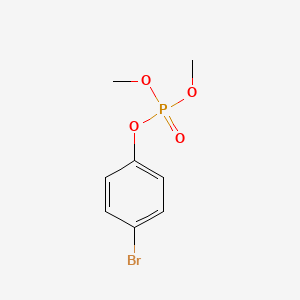
amino}-4-oxobut-2-enoic acid](/img/structure/B14267130.png)
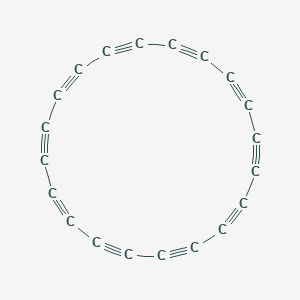
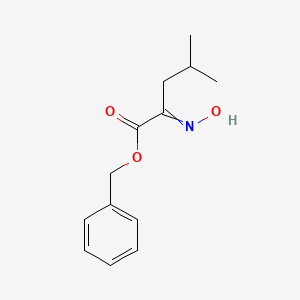
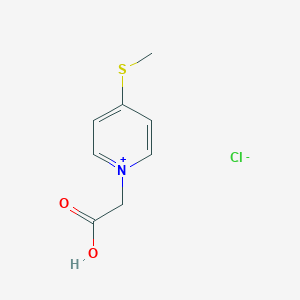
![(4S)-4-[(4-Aminophenyl)methyl]-3-methyl-1,3-oxazolidin-2-one](/img/structure/B14267154.png)
